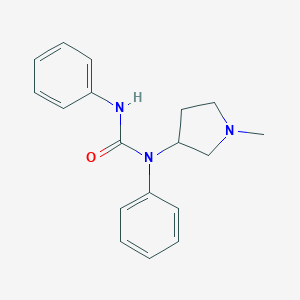
Mhcbz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mhcbz is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that is widely used in the field of organic chemistry. This compound has been found to have several properties that make it a useful tool in scientific research, including its ability to act as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of Mhcbz is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to be relatively non-toxic and has low acute toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Mhcbz in lab experiments is its ability to act as a versatile reagent in various chemical reactions. It can be used to introduce the benzyl group into molecules, which can be useful in the development of new drugs and materials. However, one of the limitations of using this compound is that it can be difficult to handle due to its high reactivity.
Zukünftige Richtungen
There are several future directions for research on Mhcbz. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the use of this compound in the development of new drugs and materials with specific properties. Additionally, further research is needed to understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly used as a reagent in chemical reactions to introduce the benzyl group into molecules, which can be useful in the development of new drugs and materials. While there is limited information available on the biochemical and physiological effects of this compound, it has been found to be relatively non-toxic and has low acute toxicity in animal models. There are several future directions for research on this compound, including the development of new synthetic methods and the use of this compound in the development of new drugs and materials.
Synthesemethoden
Mhcbz is synthesized using a multi-step process that involves the reaction of benzene with chloromethyl methyl ether, followed by the reaction of the resulting compound with cyanogen bromide. The final product is purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Mhcbz has been used in various scientific research applications, including organic synthesis, drug discovery, and materials science. It is commonly used as a reagent in chemical reactions to introduce the benzyl group into molecules. This can be useful in the development of new drugs and materials with specific properties.
Eigenschaften
CAS-Nummer |
103419-20-1 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H20N2O2/c1-23-17-11-14(7-8-16(17)22)19(13-5-3-2-4-6-13)12-15(19)18-20-9-10-21-18/h2-8,11,15,22H,9-10,12H2,1H3,(H,20,21) |
InChI-Schlüssel |
WDXLCLCWMGQGIV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(CC2C3=NCCN3)C4=CC=CC=C4)O |
Synonyme |
m-methoxy-p-hydroxycibenzoline MHCBZ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
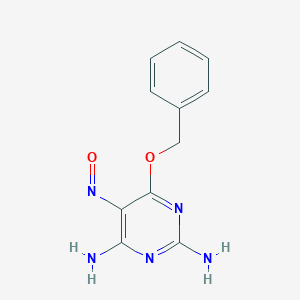
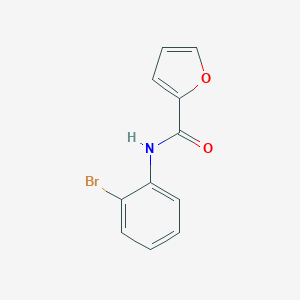
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)


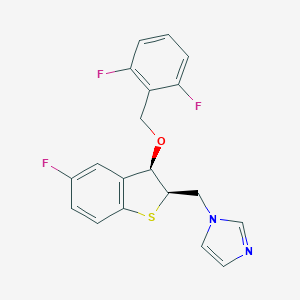
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
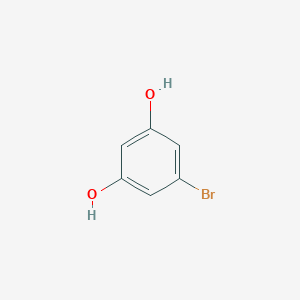

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)

